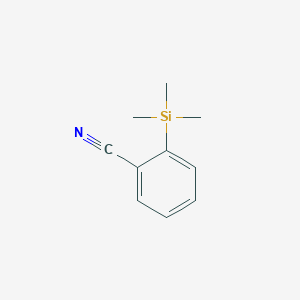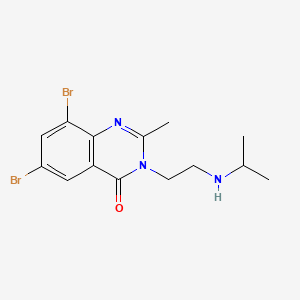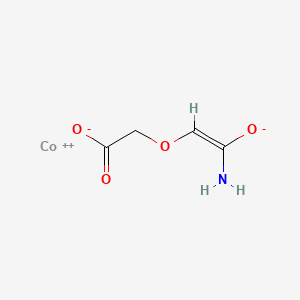
Cobalt diglycolamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt diglycolamide is a coordination compound formed by the interaction of cobalt ions with diglycolamide ligands. Diglycolamides are a class of compounds known for their ability to form stable complexes with various metal ions, making them useful in a range of applications, particularly in the field of nuclear chemistry and waste management .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt diglycolamide typically involves the reaction of cobalt salts, such as cobalt chloride or cobalt nitrate, with diglycolamide ligands in an appropriate solvent. The reaction is often carried out under mild conditions, with the temperature and pH carefully controlled to ensure the formation of the desired complex .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the purification and isolation of the final product, such as crystallization or solvent extraction .
Chemical Reactions Analysis
Types of Reactions
Cobalt diglycolamide can undergo various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: Ligands in the coordination sphere can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state cobalt complexes, while substitution reactions may produce new cobalt-ligand complexes .
Scientific Research Applications
Cobalt diglycolamide has a wide range of scientific research applications, including:
Chemistry: Used as a complexing agent in various chemical reactions and processes.
Biology: Investigated for its potential use in biological systems, particularly in the study of metal ion interactions with biological molecules.
Medicine: Explored for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in the extraction and separation of rare earth elements and other metals from ores and waste streams .
Mechanism of Action
The mechanism of action of cobalt diglycolamide involves the coordination of the diglycolamide ligands to the cobalt ion, forming a stable complex. The ligands donate electron pairs to the cobalt ion, stabilizing it in a specific oxidation state. This coordination can influence the reactivity and properties of the cobalt ion, making it useful in various applications .
Comparison with Similar Compounds
Cobalt diglycolamide can be compared with other similar compounds, such as:
- Nickel diglycolamide
- Copper diglycolamide
- Zinc diglycolamide
These compounds share similar coordination chemistry but differ in their specific properties and applications. For example, nickel diglycolamide may have different stability and reactivity compared to this compound, making it more suitable for certain applications .
Properties
CAS No. |
68133-85-7 |
|---|---|
Molecular Formula |
C4H5CoNO4 |
Molecular Weight |
190.02 g/mol |
IUPAC Name |
2-[(E)-2-amino-2-oxidoethenoxy]acetate;cobalt(2+) |
InChI |
InChI=1S/C4H7NO4.Co/c5-3(6)1-9-2-4(7)8;/h1,6H,2,5H2,(H,7,8);/q;+2/p-2/b3-1+; |
InChI Key |
CEPFLBGIHYSBQG-KSMVGCCESA-L |
Isomeric SMILES |
C(C(=O)[O-])O/C=C(\N)/[O-].[Co+2] |
Canonical SMILES |
C(C(=O)[O-])OC=C(N)[O-].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


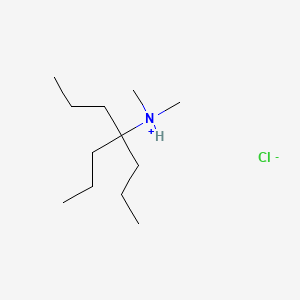

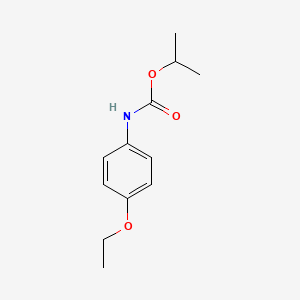
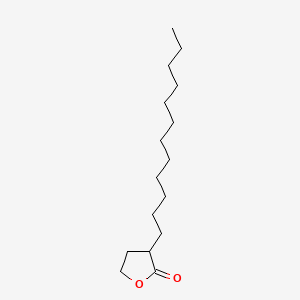

![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773728.png)
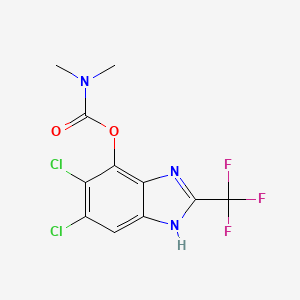
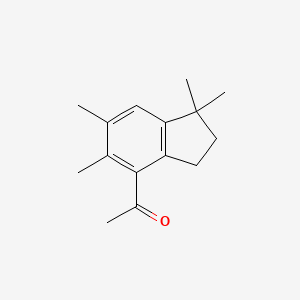
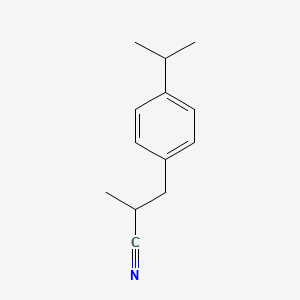

![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773769.png)
